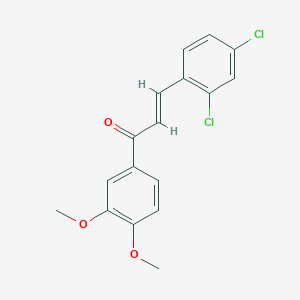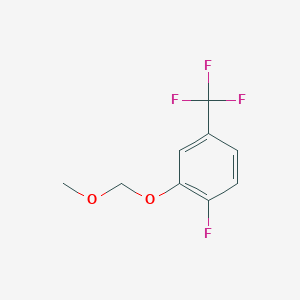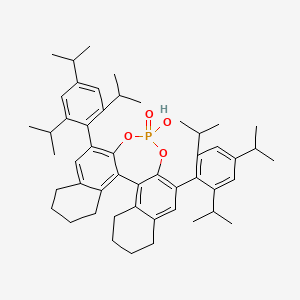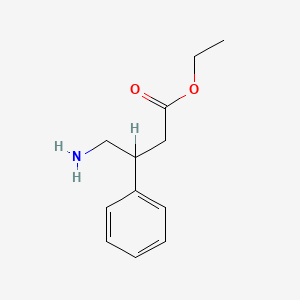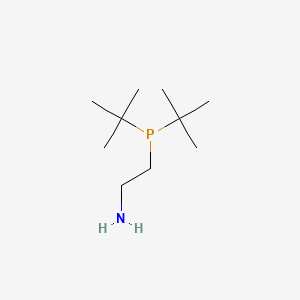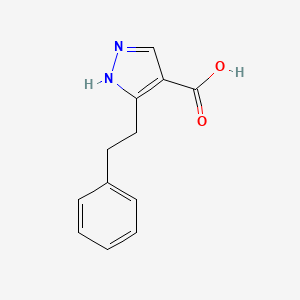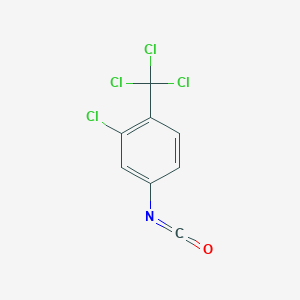
3-Chloro-4-(trichloromethyl)phenyl isocyanate, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(trichloromethyl)phenyl isocyanate, commonly referred to as 3-CTMPI, is a highly reactive organic compound that has a wide range of applications in the scientific and industrial fields. 3-CTMPI is a colorless liquid with a boiling point of 150-151°C and a melting point of -20°C. It is a highly flammable compound and is considered to be a hazardous chemical.
Wirkmechanismus
3-CTMPI is a highly reactive compound and is capable of forming covalent bonds with other molecules. It is typically used in the synthesis of polymers, where it forms covalent bonds with two or more molecules to form a polymer chain. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the polymer chain.
Biochemical and Physiological Effects
3-CTMPI is a hazardous chemical and is considered to be a potential health hazard. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as respiratory and cardiovascular effects. Ingestion of the compound can cause gastrointestinal irritation and can also be toxic to the liver and kidneys. The compound is also a skin irritant and can cause skin burns if it comes into contact with the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-CTMPI in laboratory experiments is its high reactivity, which allows for the efficient synthesis of polymers and other compounds. The compound is also relatively easy to handle and store, and is not highly volatile. However, the compound is highly flammable and must be handled with care. Additionally, it is a hazardous chemical and can be toxic if inhaled or ingested.
Zukünftige Richtungen
The future of 3-CTMPI is likely to involve the development of new and improved synthesis methods, as well as the development of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential hazards. Finally, research is also needed to develop safer ways to handle and store the compound, as well as to develop methods to reduce its potential hazards.
Synthesemethoden
3-CTMPI is synthesized by reacting 4-chloro-3-trichloromethylphenol with phosgene in the presence of a basic catalyst. The reaction is carried out at temperatures between 40-60°C and at a pressure of 3-5 bar. The yield of 3-CTMPI from this reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
3-CTMPI is used in a variety of scientific research applications, including the synthesis of polyurethanes, polyureas, and other polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound is also used in the production of isocyanates, which are used as intermediates in the synthesis of a wide range of products.
Eigenschaften
IUPAC Name |
2-chloro-4-isocyanato-1-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMHZYUDIUXRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trichloromethyl)phenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)

